molecular formula C2H5KO B7822025 potassium;ethanolate

potassium;ethanolate

Cat. No.: B7822025
M. Wt: 84.16 g/mol
InChI Key: RPDAUEIUDPHABB-UHFFFAOYSA-N
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Description

The compound identified as “potassium;ethanolate” is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.

Chemical Reactions Analysis

Types of Reactions

potassium;ethanolate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosgene and imidazole under anhydrous conditions . These reagents facilitate the formation of amides, carbamates, and ureas.

Major Products Formed

The major products formed from reactions involving this compound include esters, amides, and carbamates . These products are valuable in various chemical synthesis processes.

Scientific Research Applications

Organic Synthesis

Transesterification Reactions
Potassium ethanolate is commonly used as a catalyst in transesterification reactions to produce ethyl esters from triglycerides. This reaction is significant in biodiesel production, where vegetable oils are converted into biodiesel through the reaction with ethanol.

  • Reaction Overview :
    Triglyceride+EthanolKethEthyl Ester+Glycerol\text{Triglyceride}+\text{Ethanol}\xrightarrow{\text{Keth}}\text{Ethyl Ester}+\text{Glycerol}
  • Case Study : In a study on the production of biodiesel using potassium ethanolate, researchers demonstrated that the catalyst effectively increased the yield of ethyl esters while minimizing side reactions associated with ester scrambling .

Materials Science

Activation of Red Phosphorus
Recent advancements have shown that potassium ethanolate can activate red phosphorus to form soluble polyphosphide anions. This process is crucial for developing semiconductors and low-dimensional electronic materials.

  • Methodology :
    • The reaction is performed in ethanol with mild heating.
    • The resulting polyphosphide species can be utilized for further chemical exploration without the hazards associated with white phosphorus.
  • Case Study : A research team at Florida State University reported that using potassium ethanolate allows for a safer and scalable method to process red phosphorus, which is typically challenging due to the risks involved with white phosphorus .

Electrochemistry

Electrolyte Additive in Zinc-Air Flow Batteries
Potassium ethanolate has been investigated as an additive in alkaline zinc-air flow batteries. It enhances the electrochemical performance by improving zinc dissolution and suppressing passivation on zinc anodes.

  • Experimental Findings :
    • Adding 5-10% v/v ethanol to potassium hydroxide (KOH) electrolytes significantly increased discharge capacity and energy density.
    • The optimal performance was observed at 10% v/v ethanol, leading to a 30% increase in discharge capacity compared to KOH without ethanol .

Pharmaceutical Applications

Pharmaceutical Intermediates
Potassium ethanolate serves as an essential reagent in synthesizing various pharmaceutical compounds. Its strong basic properties facilitate reactions that yield complex organic molecules.

  • Applications :
    • Used in the synthesis of active pharmaceutical ingredients (APIs).
    • Acts as a deprotonating agent in various organic reactions, including malonic ester synthesis .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisCatalyst for transesterification yielding ethyl estersEffective in biodiesel production; minimizes side reactions
Materials ScienceActivation of red phosphorus for semiconductor developmentSafer processing method developed at FSU
ElectrochemistryAdditive in zinc-air flow batteriesEnhances discharge capacity by up to 30%
Pharmaceutical IntermediatesReagent for synthesizing APIsFacilitates complex organic reactions

Mechanism of Action

The mechanism of action of potassium;ethanolate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile and base in reactions, facilitating the formation of various chemical bonds . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in multiple chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;ethanolate include:

Uniqueness

This compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in both scientific research and industrial production highlight its versatility and importance.

Properties

IUPAC Name

potassium;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O.K/c1-2-3;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDAUEIUDPHABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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